![molecular formula C24H21N3O5S2 B2964376 Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865197-75-7](/img/structure/B2964376.png)
Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Sulfonamide derivatives, such as the one you mentioned, are often used in the development of new antibacterial agents . They are also known for their diverse chemotherapeutic potentials .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis
The chemical reactions of such compounds often involve interactions with other molecules, leading to changes in their structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined by various analytical methods .Scientific Research Applications
Synthesis and Molecular Modelling
A study focused on the synthesis of iminothiazolidin-4-one acetate derivatives, evaluating them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), which are significant for treating diabetic complications. The research highlighted the synthesis process, involving cyclocondensation, and assessed the compounds' inhibitory potency, revealing two compounds with high ALR2 inhibitory potency. Molecular dynamics simulations and docking studies helped understand the binding modes and structure-selectivity relationships of these inhibitors (Sher Ali et al., 2012).
Novel Anti-Helicobacter pylori Agents
Another research expanded on the scaffold of benzimidazol-2-ylsulfanyl derivatives to develop potent anti-Helicobacter pylori agents. A prototype compound displayed significant in vitro microbiological activity against various H. pylori strains, including those resistant to common treatments. This study underscores the importance of novel compounds in addressing antibiotic resistance and developing new therapeutic options (D. Carcanague et al., 2002).
Green Chemistry Approaches
Research into efficient synthesis methods led to a green synthesis approach for functionalized thiazol-2(3H)-imine derivatives using ionic liquid media. This study highlights an environmentally friendly synthesis route that simplifies the work-up procedure and negates the need for further purification, promoting sustainable chemistry practices (A. Shahvelayati et al., 2017).
Antimicrobial Activities
The synthesis and characterization of benzothiazole-imino-benzoic acid derivatives and their metal complexes were explored for their antimicrobial activities. This work emphasizes the potential of such compounds to fight against various bacterial strains responsible for human infections, underscoring the relevance of benzothiazole derivatives in developing new antimicrobial agents (N. Mishra et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-26(18-8-4-3-5-9-18)34(30,31)19-14-12-17(13-15-19)23(29)25-24-27(16-22(28)32-2)20-10-6-7-11-21(20)33-24/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMICJJBZXVUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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